3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid
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Overview
Description
3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid is an organic compound characterized by the presence of dichlorobenzoyl and carbamothioylamino groups attached to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid typically involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride . This intermediate is then reacted with 4-methylbenzoic acid in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A related compound with similar structural features but lacking the carbamothioylamino and methyl groups.
3,4-Dichlorobenzoyl chloride: Another related compound used in the synthesis of various derivatives.
Uniqueness
3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid is unique due to the presence of both dichlorobenzoyl and carbamothioylamino groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and applications not shared by its similar compounds.
Properties
IUPAC Name |
3-[(2,4-dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-8-2-3-9(15(22)23)6-13(8)19-16(24)20-14(21)11-5-4-10(17)7-12(11)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBONYXRIBQMNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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